molecular formula C22H29ClN6O2 B2442264 7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione CAS No. 895832-75-4

7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione

Cat. No.: B2442264
CAS No.: 895832-75-4
M. Wt: 444.96
InChI Key: QYPIMOQFQWMOLF-UHFFFAOYSA-N
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Description

7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione is a useful research compound. Its molecular formula is C22H29ClN6O2 and its molecular weight is 444.96. The purity is usually 95%.
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Biological Activity

7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione is a synthetic compound that belongs to the purine family. It has gained attention in pharmacological research due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The compound can be represented by the following structural formula:

C19H25ClN6O2\text{C}_{19}\text{H}_{25}\text{Cl}\text{N}_{6}\text{O}_{2}

1. Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. The compound was evaluated against various bacterial strains, showing moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects on other strains like Escherichia coli and Staphylococcus aureus .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

2. Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor. Specifically, it demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states. The IC50 values for selected derivatives ranged from 0.63 to 2.14 µM, indicating potent enzyme inhibition .

EnzymeIC50 Value (µM)
Acetylcholinesterase (AChE)0.63 - 2.14
UreaseNot specified

3. Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro studies. Compounds with similar piperazine and purine structures have been associated with anticancer effects, including inhibition of tumor cell proliferation and induction of apoptosis in cancer cells . For instance, derivatives of this compound have been linked to reduced viability in cancer cell lines, although specific data for this exact compound is limited.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on Antibacterial Properties :
    • Conducted by Aziz-ur-Rehman et al., this study synthesized a series of piperazine derivatives and assessed their antibacterial activities against multiple strains. The findings indicated that modifications in the piperazine ring significantly influenced antibacterial efficacy .
  • Inhibition Studies :
    • Research focusing on enzyme inhibition demonstrated that several synthesized compounds exhibited strong AChE inhibition, which is crucial for treating neurodegenerative diseases . The study highlighted the importance of functional groups in enhancing biological activity.
  • Anticancer Screening :
    • A study published in a pharmacological journal evaluated the anticancer potential of purine derivatives, revealing that certain modifications led to increased cytotoxicity against cancer cell lines . While direct data on the specific compound is sparse, similar compounds have shown promising results.

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN6O2/c1-15(2)8-9-27-10-12-28(13-11-27)21-24-19-18(20(30)25-22(31)26(19)3)29(21)14-16-4-6-17(23)7-5-16/h4-7,15H,8-14H2,1-3H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPIMOQFQWMOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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